2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid
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Overview
Description
2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets. It primarily targets fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation, migration, and angiogenesis . This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also exhibit diverse biological activities and have been explored for their potential therapeutic applications.
Uniqueness
2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid is unique due to its specific inhibitory effects on FGFRs, which makes it a promising candidate for cancer therapy . Its low molecular weight and favorable pharmacokinetic properties further enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-methyl-2-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,10(14)15)13-7-5-8-4-3-6-12-9(8)13/h3-7H,1-2H3,(H,14,15) |
InChI Key |
BLWZXMSEEAAAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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